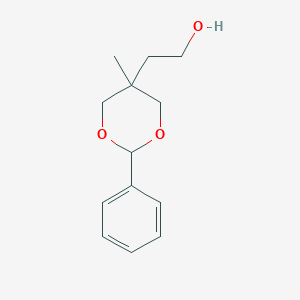
Phenyl (3-chloro-2,3-dioxopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (3-chloro-2,3-dioxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a phenyl group, a chloro-substituted dioxopropyl group, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-chloro-2,3-dioxopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the desired carbamate . This method offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Phenyl (3-chloro-2,3-dioxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Phenyl (3-chloro-2,3-dioxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Phenyl (3-chloro-2,3-dioxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the chloro-substituted dioxopropyl group, making it less reactive in certain chemical reactions.
Methyl (3-chloro-2,3-dioxopropyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, leading to different physical and chemical properties.
Ethyl (3-chloro-2,3-dioxopropyl)carbamate: Similar to the methyl derivative but with an ethyl group, affecting its reactivity and applications.
属性
CAS 编号 |
88241-20-7 |
|---|---|
分子式 |
C10H8ClNO4 |
分子量 |
241.63 g/mol |
IUPAC 名称 |
phenyl N-(3-chloro-2,3-dioxopropyl)carbamate |
InChI |
InChI=1S/C10H8ClNO4/c11-9(14)8(13)6-12-10(15)16-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |
InChI 键 |
XFXDVLBNNQNLFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NCC(=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
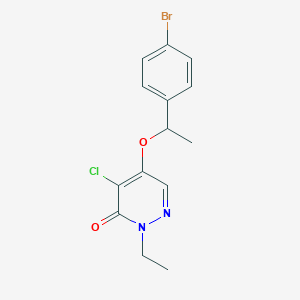
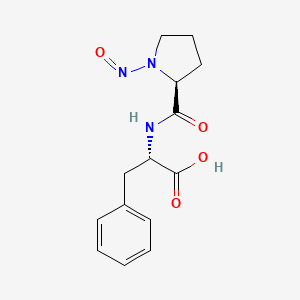
![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)
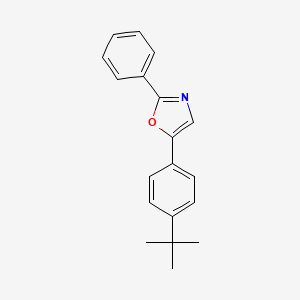
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
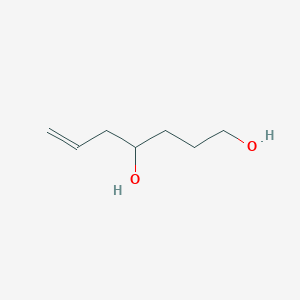
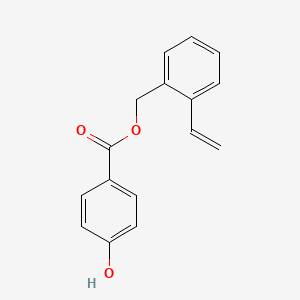

methanone](/img/structure/B14388023.png)
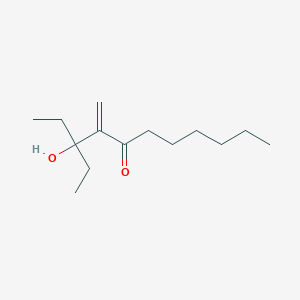
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
